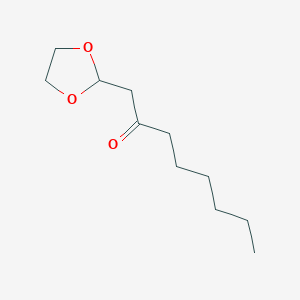![molecular formula C6H10N2O B1456440 (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one CAS No. 866319-08-6](/img/structure/B1456440.png)
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Overview
Description
Scientific Research Applications
Organic Photocatalysis
The compound serves as a building block in the synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones . This process is facilitated by visible light-promoted [3+2] cycloaddition reactions, which are efficient and environmentally friendly. The method exhibits good functional group tolerance and a broad substrate scope, making it a valuable tool in organic photocatalysis research.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a precursor for the synthesis of various H3 receptor agonists . These agonists are significant in the study of neurological diseases and are used to explore therapeutic avenues for conditions such as sleep disorders, obesity, and cognitive impairments.
Chemical Synthesis
The compound’s structure is conducive to diastereoselective synthesis, which is crucial in the development of new chemical entities with potential pharmacological activities . Its application in chemical synthesis research allows for the creation of complex molecules with high stereochemical purity.
Drug Design
Due to its unique scaffold, the compound is used in drug design as a core structure for the development of new pharmacophores . It provides a versatile framework that can be modified to enhance drug-receptor interactions and improve pharmacokinetic properties.
Material Science
In material science, the compound’s derivatives can be engineered to form novel organic compounds with specific electronic properties . These materials are then studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biochemical Research
The compound is also a key intermediate in the synthesis of biochemical probes used to study histamine receptors . These probes help in understanding the role of histamine in various physiological and pathological processes, contributing to the field of biochemical research.
properties
IUPAC Name |
(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-3-7-1-4(5)2-8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKIQNBMOELDJ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC(=O)[C@@H]2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)




![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)

![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)

![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)

